Bauerenol

Description

Properties

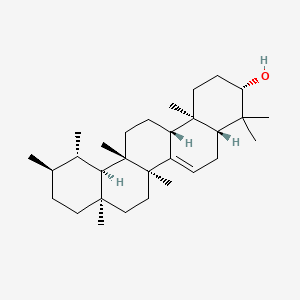

IUPAC Name |

4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)22-9-10-23-26(3,4)24(31)13-15-28(23,6)21(22)12-16-30(29,8)25(27)20(19)2/h9,19-21,23-25,31H,10-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVDWGXUGGUMCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)O)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10983279 | |

| Record name | 4,4,6b,8a,11,12,12b,14b-Octamethyl-1,2,3,4,4a,5,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6466-94-0 | |

| Record name | Bauerenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,6b,8a,11,12,12b,14b-Octamethyl-1,2,3,4,4a,5,6b,7,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Distribution of Bauerenol

Plant Sources of Bauerenol and its Derivatives

Documentation of Tabernaemontana longipes as a Source

Tabernaemontana longipes, a plant species native to Latin America, has been identified as a source of this compound and its derivatives. nih.gov Research conducted on the leaves of this plant led to the isolation and characterization of this compound acetate (B1210297), a pentacyclic triterpenoid (B12794562). nih.govnih.gov The molecular formula of this derivative was determined as C32H52O2. nih.gov

In one study, the chloroform (B151607) extract of T. longipes leaves was investigated for its potential antiparasitic properties, which led to the identification of this compound acetate as the active principle against Trypanosoma brucei. nih.gov Further investigation involved the hydrolysis of this compound acetate to yield this compound, which also demonstrated antitrypanosomal activity. researchgate.net A metabolite profiling assay suggested that this compound may interfere with cholesterol metabolism in the parasite. nih.gov

Identification in Suregada angustifolia

The Indian plant Suregada angustifolia (Baill. ex Muell.-Arg.) Airy Shaw, belonging to the Euphorbiaceae family, is another confirmed source of this compound. researchgate.netresearchgate.net Phytochemical studies have successfully isolated this compound from this plant. researchgate.net The genus Suregada is known to contain a variety of phytochemicals, including a significant number of diterpenoids and triterpenoids. mdpi.com

Isolation from Ehretia laevis

There is a lack of specific scientific literature detailing the isolation of this compound from Ehretia laevis. While the plant is noted as a potential source, dedicated phytochemical investigations confirming the presence of this compound in this species were not identified in the available research.

Characterization from Pouzolzia zeylanica

Detection in Callicarpa arborea Roxb.

Callicarpa arborea Roxb., commonly known as the beautyberry tree, has been confirmed to contain this compound. researchgate.netresearchgate.netscribd.com The compound has been specifically detected in the bark of the tree. researchgate.netimsc.res.in Research into the pharmacological properties of the stem bark of C. arborea has suggested that the presence of terpenoids, including this compound, may contribute to its observed analgesic activities. scribd.com In some databases of Indian medicinal plants, "baurerol" is listed as a phytochemical constituent of Callicarpa arborea bark, which is likely a synonym or misspelling for this compound. researchgate.netimsc.res.in

Constituents from Taraxacum officinale

A thorough review of the chemical constituents of Taraxacum officinale, commonly known as dandelion, indicates a rich phytochemical profile. The plant is a known source of various bioactive compounds, including triterpenes, sterols, flavonoids, and phenolic acids. However, based on available scientific literature, this compound has not been identified as a constituent of Taraxacum officinale.

Geographic and Ecological Distribution of this compound-Producing Flora

This compound has been isolated from several plant species, each with a distinct geographical and ecological distribution. The following subsections provide an overview of some of the key this compound-producing plants.

Suregada angustifolia (Euphorbiaceae)

Suregada angustifolia, a member of the Euphorbiaceae family, is a known source of this compound. efloraofindia.combiotik.org

Geographic Distribution: This plant species is primarily found in Peninsular India, particularly in the Western Ghats, including the Malabar Coast and the South Sahyadri region. biotik.orgiisc.ac.in Its distribution also extends to other parts of Southeast Asia, including Sri Lanka, Bangladesh, Myanmar, China, Laos, Vietnam, Thailand, Malaysia, Sumatra, Celebes, and the Lesser Sunda Islands. efloraofindia.comiisc.ac.in In India, it is found in the Eastern and Western Ghats at altitudes up to 750 meters, with specific populations in the states of Andhra Pradesh, Tamil Nadu, and Kerala. efloraofindia.comiisc.ac.in

Ecological Distribution: Suregada angustifolia typically grows as a tree in evergreen and dry evergreen forests. biotik.orgiisc.ac.in It is often found in coastal zones and on the leeward side of mountain ranges. biotik.org The species can be found on hills at elevations of 600 meters or more and is sometimes observed growing along hill streams within mixed evergreen forests. iisc.ac.iniisc.ac.in

Ainsliaea yunnanensis (Asteraceae)

Ainsliaea yunnanensis, belonging to the Asteraceae family, has been reported to contain this compound.

Geographic Distribution: This herbaceous plant is native to the mountainous regions of Southeast Asia. picturethisai.com Its primary range is in Yunnan province in China, from which its name is derived. picturethisai.com The genus Ainsliaea has its center of diversity in China, with many endemic species found in this region. nih.govpensoft.net The distribution of the genus extends to other parts of East Asia and the Himalayas. cas.cn

Ecological Distribution: Ainsliaea yunnanensis is typically found in light forests and grassy areas on mountain slopes. picturethisai.comefloras.org It thrives in humid environments at altitudes ranging from 1700 to 3700 meters. picturethisai.comefloras.org

Cinnamomum cebuense (Lauraceae)

The bark of Cinnamomum cebuense, a species from the Lauraceae family, has been found to contain this compound.

Geographic Distribution: Cinnamomum cebuense, also known as the Cebu cinnamon, is endemic to the Philippines. blogspot.comwikipedia.org It was first discovered in the forest fragments of Cantipla and Tabunan in Cebu City, on Cebu Island. blogspot.comscribd.com Its presence has also been reported on the neighboring islands of Camotes and Siquijor. wikipedia.orgfondazioneslowfood.com

Ecological Distribution: This small to medium-sized tree grows in the remaining forest fragments of its native island. blogspot.comscribd.com The species is considered critically endangered due to habitat loss from agricultural encroachment and the practice of stripping its bark for medicinal use. scribd.comsmujo.id

Ardisia Species (Primulaceae)

This compound has also been identified in species belonging to the genus Ardisia.

Geographic Distribution: The genus Ardisia encompasses over 700 species and has a wide distribution across the Americas, Asia, Australia, and the Pacific Islands, with a concentration in tropical regions. wikipedia.orgfloranorthamerica.org In the Philippines alone, there are 74 recorded species, with 62 being endemic. researchtrend.net

Ecological Distribution: Ardisia species are typically trees, shrubs, and subshrubs. wikipedia.org They inhabit a variety of environments, from moist, disturbed forests to relatively undisturbed sites. iucngisd.orgiucngisd.org For example, Ardisia elliptica is a shade-tolerant species that can form dense stands in the understory of forests and prefers moist soils. iucngisd.orgiucngisd.org Ardisia crenata thrives in shaded areas with deep, rich soil but can adapt to various non-saturated soil conditions. invasive.org Many Ardisia species are cultivated as ornamental plants and have become naturalized or invasive in some regions outside their native range. invasive.orgepicgardening.com

Biosynthesis and Metabolic Pathways of Bauerenol

Precursor Compounds and Initial Biosynthetic Steps

The assembly of the bauerenol carbon skeleton originates from fundamental five-carbon (C5) isoprene (B109036) units. These units are synthesized and sequentially combined to form a C30 linear precursor, which then undergoes a complex cyclization reaction.

The foundational building blocks for all terpenoids, including this compound, are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.org These two C5 molecules are the universal precursors for the biosynthesis of thousands of isoprenoid compounds. nih.gov In plants, two distinct pathways can produce IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol and endoplasmic reticulum, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. nih.gov For the synthesis of cytosolic triterpenoids like this compound, the MVA pathway is the primary contributor of these essential C5 units. scielo.br

The biosynthesis proceeds with the head-to-tail condensation of IPP and DMAPP units. Farnesyl diphosphate synthase (FPS) catalyzes the sequential addition of two molecules of IPP to one molecule of DMAPP, resulting in the formation of the C15 intermediate, farnesyl diphosphate (FPP). researchgate.net

FPP represents a major branch point in isoprenoid metabolism. mdpi.com For this compound synthesis, the pathway continues with the first committed step toward triterpene and sterol formation: the synthesis of squalene (B77637). This reaction is catalyzed by the enzyme squalene synthase (SQS), which joins two molecules of FPP in a head-to-head condensation. This two-step, NADPH-dependent reaction forms the C30 linear hydrocarbon squalene, the direct acyclic precursor to all cyclic triterpenoids. researchgate.net

The linear squalene molecule must be activated before the complex cyclization can occur. This activation is achieved through an epoxidation reaction catalyzed by the enzyme squalene epoxidase (SQE), also known as squalene monooxygenase. wikipedia.org This enzyme introduces an epoxide ring at the C2-C3 position of the squalene molecule, forming (3S)-2,3-oxidosqualene. wikipedia.org

This compound is a crucial, universal intermediate. researchgate.net The cyclization of 2,3-oxidosqualene (B107256) is the first major diversification point in the biosynthesis of the vast array of triterpenoid (B12794562) skeletons found in nature, including the bauerane-type skeleton of this compound. researchgate.netoup.com

The MVA pathway is the metabolic route responsible for supplying the precursors for this compound biosynthesis in the cytosol. scielo.br The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org This intermediate is then converted to mevalonate by the enzyme HMG-CoA reductase (HMGR), which is a key rate-limiting step in the pathway. nih.gov A series of subsequent phosphorylation and decarboxylation reactions, catalyzed by several kinases and a decarboxylase, convert mevalonate into the final C5 product, IPP, which can be isomerized to DMAPP. wikipedia.orgscielo.br The entire sequence ensures a steady supply of the C5 building blocks needed for FPP and, ultimately, this compound synthesis.

Table 1: Key Enzymes in the Mevalonate (MVA) Pathway

| Enzyme | Abbreviation | Function |

| Acetyl-CoA C-acetyltransferase | AACT | Condenses two Acetyl-CoA molecules to form Acetoacetyl-CoA. scielo.br |

| HMG-CoA Synthase | HMGS | Catalyzes the condensation of Acetoacetyl-CoA and Acetyl-CoA to form HMG-CoA. scielo.br |

| HMG-CoA Reductase | HMGR | Reduces HMG-CoA to Mevalonate; a key rate-limiting enzyme. wikipedia.org |

| Mevalonate Kinase | MVK | Phosphorylates Mevalonate to form Mevalonate-5-phosphate. wikipedia.org |

| Phosphomevalonate Kinase | PMK | Phosphorylates Mevalonate-5-phosphate to form Mevalonate-5-diphosphate. wikipedia.org |

| Diphosphomevalonate Decarboxylase | MVD | Decarboxylates Mevalonate-5-diphosphate to produce Isopentenyl Diphosphate (IPP). |

| Isopentenyl Diphosphate Isomerase | IDI | Isomerizes Isopentenyl Diphosphate (IPP) to Dimethylallyl Diphosphate (DMAPP). |

Enzymology of this compound Biosynthesis

The final and most defining step in the formation of this compound is the intricate cyclization of the linear 2,3-oxidosqualene precursor. This reaction is catalyzed by a specific class of enzymes that dictate the final three-dimensional structure of the triterpenoid.

Oxidosqualene cyclases (OSCs) are a family of enzymes that catalyze the conversion of 2,3-oxidosqualene into a diverse array of more than 100 different triterpene and sterol scaffolds. oup.comoup.com These enzymes initiate a complex cascade of cyclization and rearrangement reactions by protonating the epoxide ring of 2,3-oxidosqualene, which leads to the formation of various carbocation intermediates. researchgate.net The specific folding of the substrate within the enzyme's active site and the precise control of the subsequent carbocation rearrangements determine the final product. researchgate.netnih.gov

In the case of this compound, a specific OSC, known as a this compound synthase, is required. Research conducted on the Korean dandelion, Taraxacum coreanum, led to the identification and functional characterization of such an enzyme. oup.comnih.gov

Table 2: Research Findings on this compound Synthase from Taraxacum coreanum

| Enzyme Name | Organism | Substrate | Major Product | Minor Product(s) | Key Finding | Reference |

| TcOSC2 | Taraxacum coreanum | 2,3-Oxidosqualene | This compound | Unknown triterpene | TcOSC2 is a functional this compound synthase, also known as ilexol synthase. oup.comoup.com | nih.gov, oup.com |

The study isolated four different OSC genes from T. coreanum. nih.gov Through heterologous expression in yeast, it was demonstrated that one of these enzymes, designated TcOSC2 , catalyzes the cyclization of 2,3-oxidosqualene to produce this compound (also known as ilexol) as its primary product, along with a minor amount of an unidentified triterpene. oup.com This finding confirms that TcOSC2 is a dedicated this compound synthase and a key enzyme in the biosynthesis of this compound in T. coreanum. nih.gov The presence of this compound was also confirmed in the roots and leaves of the plant, underscoring the physiological relevance of this biosynthetic pathway. oup.com

Functional Characterization of Enzymes Involved

The functional characterization of this compound synthase, specifically TcOSC2, involves understanding its catalytic mechanism and substrate specificity. The enzyme belongs to the oxidosqualene cyclase family, which is known for catalyzing one of the most complex known enzymatic reactions. nih.gov

The proposed general mechanism for OSCs begins with the protonation of the epoxide ring of 2,3-oxidosqualene, which initiates a cascade of cyclizations and rearrangements of the carbon skeleton. nih.gov The specific folding of the substrate within the enzyme's active site and the precise control of the carbocationic intermediates determine the final triterpene product. researchgate.netnih.gov In the case of TcOSC2, the enzyme guides the cyclization and rearrangement cascade to terminate in the formation of the this compound skeleton. nih.gov

Phylogenetic analysis has shown that TcOSC2 is closely related to dammarenediol-II synthases, suggesting an evolutionary relationship and potential similarities in the initial stages of the cyclization cascade. nih.gov However, the specific amino acid residues within the active site of TcOSC2 that dictate the final rearrangement to this compound are a subject for further detailed investigation.

Genetic Regulation of Biosynthetic Enzymes

The expression of oxidosqualene cyclase genes, including this compound synthase, is subject to complex genetic regulation, which can be influenced by developmental cues and environmental stimuli. While specific regulatory mechanisms for TcOSC2 in Taraxacum coreanum are not yet fully elucidated, general principles of triterpene biosynthesis regulation in plants provide a framework for understanding its control.

Studies on other members of the Asteraceae family and other plants have shown that the expression of triterpene biosynthetic genes can be regulated by transcription factors. researchgate.netuni-muenster.de For instance, in Taraxacum kok-saghyz, a related species, the expression of genes in the triterpenoid pathway has been shown to be influenced by transcription factors such as MYC2, which is involved in the jasmonate signaling pathway. researchgate.net

Furthermore, the promoters of oxidosqualene cyclase genes contain various cis-regulatory elements that respond to phytohormones like jasmonic acid and ethylene, as well as to stress-related signals. This suggests that the production of this compound may be part of the plant's defense mechanisms or developmental programs, and its synthesis is likely tightly controlled at the transcriptional level. The identification of specific transcription factors that bind to the promoter region of the TcOSC2 gene will be a key step in fully understanding its regulation.

Diversification of Triterpene Skeletons from 2,3-Oxidosqualene

The biosynthesis of this compound is a specific outcome of a broader evolutionary process that has led to the vast diversity of triterpene skeletons found in nature. All triterpenoids are derived from the single precursor, 2,3-oxidosqualene. researchgate.netnih.gov The remarkable array of over 200 different triterpene skeletons is a testament to the functional divergence of oxidosqualene cyclases.

The diversification of triterpene skeletons is primarily driven by the evolution of OSCs, which, through gene duplication and subsequent mutation, have acquired the ability to produce a wide range of cyclic structures. researchgate.netnih.gov The conformation of the substrate within the active site of the enzyme, along with steric hindrance and the specific amino acid residues present, are key factors that influence the cyclization and rearrangement cascade, ultimately determining the final product. researchgate.netnih.gov

OSCs can guide the folding of 2,3-oxidosqualene into different initial chair-boat-chair or chair-chair-chair conformations, leading to different series of carbocationic intermediates and, consequently, different triterpene skeletons. The evolution of these enzymes has allowed plants to explore a vast chemical space, producing compounds with diverse biological activities. This compound represents one of the many successful evolutionary outcomes of this diversification process, highlighting the incredible catalytic potential and adaptability of oxidosqualene cyclases. nih.govresearchgate.netnih.gov

Synthetic Approaches and Chemical Derivatization of Bauerenol

Total Synthesis Strategies for Bauerenol (Theoretical Considerations)

As of current literature, a completed total synthesis of this compound has not been reported. However, the synthesis of such complex pentacyclic triterpenoids is a significant challenge that has been met for other members of this class, such as lupeol. acs.org The strategies employed for these related molecules provide a theoretical framework for a potential total synthesis of this compound.

The biosynthesis of pentacyclic triterpenoids, including this compound, proceeds through the cyclization of 2,3-oxidosqualene (B107256). rsc.orgrsc.orgnih.gov This natural strategy inspires biomimetic approaches in total synthesis. A theoretical retrosynthetic analysis of this compound could disconnect the molecule back to a squalene-like polyene precursor. The key challenge in such an approach is controlling the stereochemistry of the multiple chiral centers formed during the intricate cascade cyclization. The direct chemical emulation of this biosynthetic conversion remains a formidable challenge in modern synthesis. acs.org

Alternative, stepwise strategies would involve the sequential construction of the five rings. This could be approached through a variety of well-established cyclization reactions, such as Diels-Alder reactions, intramolecular aldol (B89426) condensations, or radical cyclizations to build the carbocyclic core. For instance, a strategy might involve the synthesis of a functionalized tetracyclic intermediate, followed by the formation of the final five-membered E-ring. The first enantioselective synthesis of lupeol, a related pentacyclic triterpenoid (B12794562), utilized two carefully designed cation-π cyclization stages to construct the pentacyclic framework with complete stereocontrol, a strategy that could theoretically be adapted for this compound. acs.org

Given the complexity and the often low yields of total synthesis for such molecules, current access to this compound and its derivatives relies primarily on isolation from natural sources and semi-synthetic modifications. rsc.orgrsc.org

Semi-synthetic Transformations of this compound Precursors

Semi-synthesis, the chemical modification of naturally occurring compounds, represents a more practical approach to obtaining this compound and its derivatives. nih.gov This strategy leverages the readily available and complex scaffolds of natural products isolated from plants. mdpi.com

One documented semi-synthetic route to a this compound derivative involves the use of amyrin, a closely related pentacyclic triterpenoid. This compound acetate (B1210297) can be synthesized from α-amyrin acetate. biosynth.com α-Amyrin acetate itself can be obtained from the acetylation of α-amyrin, which is often co-isolated with β-amyrin. This highlights the utility of other abundant triterpenoids as starting materials for accessing the this compound skeleton.

Further theoretical semi-synthetic transformations could involve:

Isomerization: Acid-catalyzed isomerization of the double bond in related triterpenoid precursors could potentially lead to the this compound skeleton.

Functional Group Interconversion: The modification of functional groups on other available triterpenoid scaffolds, such as the oxidation or reduction of ketones and alcohols, could provide intermediates for the synthesis of this compound.

These semi-synthetic approaches are crucial for producing analogues of this compound to explore structure-activity relationships and to develop compounds with improved properties. nih.govnih.gov

Synthesis and Characterization of this compound Derivatives

This compound acetate is a naturally occurring derivative of this compound and has also been a target for synthesis. biosynth.com The most straightforward derivatization of this compound is the acetylation of its C-3 hydroxyl group. This reaction can be achieved using standard acetylation conditions. The characterization of the resulting this compound acetate is performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity. beilstein-journals.orgnih.gov

Table 1: Synthesis of this compound Acetate

| Reactants | Reagents/Conditions | Product |

| This compound | Acetic anhydride (B1165640), Pyridine (B92270) | This compound acetate |

| This compound | Acetyl chloride, Triethylamine (B128534) | This compound acetate |

The acetylation of alcohols is a fundamental reaction in organic synthesis, often used for the protection of hydroxyl groups. mdpi.com The process typically involves the reaction of the alcohol with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct. mdpi.commdpi.comnih.gov

The this compound scaffold contains a secondary alcohol at the C-3 position, which is a prime site for oxidation reactions. The oxidation of this alcohol would yield the corresponding ketone, bauerone. Various oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups in the molecule. youtube.com

Potential oxidation reactions for this compound derivatives include:

Jones Oxidation: Treatment with chromic acid (generated from chromium trioxide in aqueous sulfuric acid and acetone) would oxidize the secondary alcohol to a ketone.

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a milder alternative to chromium-based reagents.

Dess-Martin Periodinane (DMP) Oxidation: This is another mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.

Furthermore, the double bond in the this compound skeleton presents another site for oxidative modification. Reactions such as epoxidation followed by ring-opening, or ozonolysis, could lead to a variety of functionalized derivatives. For instance, the Rubottom oxidation, which involves the reaction of a silyl (B83357) enol ether with a peroxyacid, could be a potential route to introduce a hydroxyl group adjacent to a carbonyl group in a modified this compound derivative. wikipedia.org

Applications in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules, which can then be screened for biological activity. mskcc.org Natural products and their scaffolds are excellent starting points for DOS due to their inherent structural complexity and biological relevance. mdpi.com

The rigid, three-dimensional structure of this compound makes it an ideal scaffold for DOS. By applying a series of chemical transformations to the this compound core, a wide array of analogues can be generated. These transformations could target the existing functional groups (the C-3 hydroxyl and the C=C double bond) or involve C-H functionalization at various positions on the skeleton.

A DOS approach starting from this compound could involve:

Functionalization of the C-3 hydroxyl group: Acylation, etherification, or oxidation followed by further reactions on the resulting ketone.

Modification of the double bond: Epoxidation, dihydroxylation, hydrogenation, or cleavage.

C-H Activation/Functionalization: Introduction of new functional groups at various positions on the pentacyclic core.

By combining these modifications in a combinatorial fashion, a library of this compound derivatives with significant structural diversity can be rapidly assembled. Screening this library could lead to the discovery of new compounds with potent and selective biological activities. The use of triterpenoid scaffolds in DOS is a promising avenue for the discovery of new therapeutic agents. mdpi.com

Mechanistic Investigations of Cellular Efficacy and Pathway Modulation

Studies on Antiparasitic Mechanisms

Investigations into the antiparasitic properties of Bauerenol have explored its potential to disrupt critical biochemical pathways necessary for parasite survival. The primary focus has been on pathways that are distinct from the host, offering a window for selective toxicity.

Efficacy against Trypanosoma brucei

Trypanosoma brucei is an extracellular protozoan parasite responsible for African trypanosomiasis. nih.gov These parasites undergo significant metabolic reprogramming to adapt to different host environments, such as the glucose-rich bloodstream of mammals and the amino-acid-rich tsetse fly midgut. plos.org While various natural and synthetic compounds are continuously screened for activity against this parasite, specific studies detailing the efficacy and mechanistic action of this compound against Trypanosoma brucei are not extensively documented in the currently available scientific literature.

Proposed Interference with Endogenous Sterol Biosynthesis Pathways in Parasites

A well-established target for antiparasitic drug development is the endogenous sterol biosynthesis pathway. nih.gov Many parasites, particularly trypanosomatids, depend on the synthesis of specific sterols, such as ergosterol, which are essential components of their cell membranes but are absent in mammalian cells. nih.govresearchgate.net The inhibition of enzymes within this pathway, like sterol 14α-demethylase, can disrupt membrane integrity and lead to parasite death. researchgate.netnih.gov This strategy has been validated with various azole compounds. nih.gov However, research specifically demonstrating that this compound interferes with or inhibits the endogenous sterol biosynthesis pathway in parasites has not been identified.

Impact on Cholesterol Metabolism in Parasitic Systems

Parasites have evolved complex mechanisms to acquire essential lipids like cholesterol from their hosts. nih.govresearchgate.net This scavenged cholesterol is crucial for parasite membrane structure, function, and replication. nih.govfrontiersin.org For instance, some protozoan parasites utilize low-density lipoprotein (LDL) receptors to internalize host cholesterol, while others can directly extract it from host cell membranes. nih.gov Consequently, the disruption of cholesterol uptake or metabolism within the parasite is considered a viable antiparasitic strategy. nih.gov At present, specific studies detailing the impact of this compound on cholesterol metabolism in parasitic systems are not available in the reviewed literature.

Investigations into Anti-proliferative and Apoptotic Mechanisms

The anti-cancer potential of this compound has been explored, with a particular focus on its effects on liver cancer cells. These studies have aimed to uncover the molecular mechanisms by which this compound inhibits cell growth and induces programmed cell death.

Impact on Human Hepatocellular Carcinoma (HepG2) Cells

Research has shown that this compound exhibits growth-inhibitory and apoptosis-inducing capabilities against the human hepatocellular carcinoma cell line, HepG2. The compound's cytotoxic effect is reported to be both time- and dose-dependent. Studies have determined the half-maximal inhibitory concentration (IC₅₀) of this compound, which quantifies its potency in inhibiting cell growth.

| Cell Line | Treatment Duration | IC₅₀ Value (µg/mL) |

| HepG2 | 24 hours | 45 |

| HepG2 | 48 hours | 25 |

The induction of cell death by this compound in HepG2 cells is characterized by classic apoptotic features. These morphological changes include cell membrane blebbing, vacuolization, condensation of chromatin, and nuclear fragmentation.

Induction of Reactive Oxygen Species (ROS)

A primary mechanism underlying this compound's anti-proliferative activity in HepG2 cells is the induction of intracellular Reactive Oxygen Species (ROS). researchgate.net ROS are highly reactive molecules, and their accumulation can lead to a state of oxidative stress, causing damage to cellular components and triggering cell death pathways. researchgate.netnih.govmdpi.com In the context of this compound treatment, the elevated ROS levels are not merely a byproduct of toxicity but a key signaling event. This increase in ROS has been shown to activate the p38 Mitogen-Activated Protein Kinase (p38MAPK) signaling pathway, which subsequently promotes apoptosis. nih.govnih.gov The process involves a decrease in the mitochondrial membrane potential, further indicating that the apoptotic mechanism is mitochondria-dependent. researchgate.net

Activation of P38MAPK Pathway

This compound's anticancer activity has been linked to the activation of the p38 mitogen-activated protein kinase (p38MAPK) signaling pathway. nih.gov The p38MAPK pathway is a crucial mediator of cellular responses to a variety of external stimuli, including oxidative stress, and plays a complex role in cancer, capable of acting as both a tumor suppressor and a promoter depending on the context. nih.govbohrium.combosterbio.com In the case of this compound, its activation of this pathway is associated with the induction of apoptosis in cancer cells. nih.gov

Research on human hepatocellular carcinoma (liver cancer) cells, specifically the HepG2 cell line, has demonstrated that this compound treatment leads to the activation of the p38MAPK pathway. nih.gov This activation is mechanistically tied to the generation of reactive oxygen species (ROS). nih.gov The study indicated that this compound's anticancer effects are mediated through ROS-dependent activation of p38MAPK signaling, which ultimately culminates in apoptotic cell death. nih.gov The p38 pathway, once activated, can phosphorylate a variety of cytosolic proteins, including members of the Bcl-2 family, thereby influencing downstream apoptotic events. bosterbio.com

Modulation of Mitochondrial Membrane Potential

A key event in the this compound-induced apoptotic process is the disruption of mitochondrial integrity, specifically through the modulation of the mitochondrial membrane potential (ΔΨm). researchgate.net The loss of ΔΨm is an early and critical step in the mitochondrial pathway of apoptosis. researchgate.netnih.gov

Studies utilizing the HepG2 human hepatocellular carcinoma cell line have shown that this compound treatment leads to a significant loss of mitochondrial membrane potential. researchgate.net This effect was visualized using JC-1, a voltage-sensitive fluorescent dye that accumulates in healthy, polarized mitochondria, emitting a red fluorescence. researchgate.net In this compound-treated cells, a shift from red to green fluorescence was observed, indicating a collapse of the ΔΨm and mitochondrial depolarization. researchgate.net This depolarization facilitates the release of pro-apoptotic factors from the mitochondria into the cytoplasm, a crucial step for activating the caspase cascade. frontiersin.orgyoutube.com The disruption of the mitochondrial membrane potential underscores its role as a central event in this compound-mediated cell death. researchgate.net

Regulation of Apoptotic Protein Expression (Bcl-2, Bax, Caspases)

This compound exerts its pro-apoptotic effects by modulating the expression and activity of key regulatory proteins involved in the intrinsic apoptotic pathway. nih.gov This includes members of the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of mitochondrial outer membrane permeabilization (MOMP), and caspases, the proteases that execute the final stages of apoptosis. mdpi.comyoutube.com

The Bcl-2 family consists of both anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax). youtube.com The ratio of these proteins is critical for determining a cell's fate. nih.govresearchgate.net In research on hepatocellular carcinoma cells, this compound treatment was found to alter this balance, causing a change in the Bcl-2/Bax ratio that favors apoptosis. nih.gov An increase in the Bax/Bcl-2 ratio promotes the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c. researchgate.net This release, in turn, triggers the activation of the caspase cascade. nih.gov Studies have confirmed that this compound treatment leads to caspase-cascade activation, which is essential for the dismantling of the cell during apoptosis. nih.gov

Effects on Retinoblastoma Cancer Cells (e.g., SO-RB50)

This compound has demonstrated significant anticancer effects against human retinoblastoma, a malignant tumor of the eye that is most prevalent in children. researchgate.net Research focused on the SO-RB50 human retinoblastoma cell line has provided detailed insights into the mechanisms by which this compound combats this form of cancer. researchgate.net

Induction of Apoptosis and Autophagy

This compound has been shown to induce both apoptosis (programmed cell death) and autophagy in retinoblastoma cells. researchgate.net The induction of apoptosis was confirmed through Annexin V-FITC/PI staining, which identifies cells in the early and late stages of apoptosis. researchgate.net In studies using SO-RB50 cells, treatment with this compound led to a significant, concentration-dependent increase in the apoptotic cell population. researchgate.net For instance, exposure to 20 μM this compound increased the proportion of apoptotic SO-RB50 cells from approximately 4% in control groups to about 19%. researchgate.net

In addition to apoptosis, this compound also triggers autophagy, a cellular process of self-degradation of components. researchgate.net Evidence for autophagy was provided by transmission electron microscopy (TEM) and confirmed by Western blot analysis showing a marked up-regulation of the LC3B-II protein, a key marker of autophagosome formation. researchgate.net

Suppression of Cell Proliferation

A primary anticancer effect of this compound is its ability to significantly inhibit the proliferation of retinoblastoma cells. researchgate.net This anti-proliferative effect was demonstrated to be concentration-dependent. researchgate.net

| Cell Line | Compound | IC50 Value | Reference |

|---|---|---|---|

| SO-RB50 (Retinoblastoma) | This compound | 10 μM | researchgate.net |

| Normal Paediatric Retina Cells | This compound | 100 μM | researchgate.net |

Inhibition of Cell Migration and Invasion

The metastatic potential of cancer, involving cell migration and invasion, is a critical factor in its aggressiveness. This compound has been shown to effectively suppress both the migration and invasion of retinoblastoma cancer cells. researchgate.net

Transwell assays, used to measure cell migration and invasion, revealed that this compound inhibited these processes in SO-RB50 cells in a concentration-dependent manner. researchgate.net Treatment with this compound at concentrations of 5, 10, and 20 µM resulted in a progressive suppression of the cells' ability to migrate through the transwell membrane and invade through a Matrigel matrix. researchgate.net These findings suggest that this compound has the potential to inhibit the metastasis of retinoblastoma cells. researchgate.net

Induction of Cell Cycle Arrest (e.g., G2/M phase)

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a series of checkpoints that ensure the fidelity of genetic information passed on to daughter cells. The G2/M checkpoint, in particular, is a critical control point that prevents cells with damaged DNA from entering mitosis (M phase). The induction of cell cycle arrest, especially at the G2/M phase, is a key mechanism through which various chemical compounds can exert anti-proliferative effects, making it a significant area of investigation in cancer research. nih.govmdpi.com

When DNA damage occurs, a complex signaling cascade is initiated, leading to the activation of proteins that can halt the cell cycle. This pause allows the cell time to repair the damage before proceeding to division. If the damage is too severe to be repaired, the cell may be directed towards apoptosis, or programmed cell death. Compounds that can induce G2/M arrest are therefore of great interest as potential therapeutic agents. For instance, the chalcone (B49325) derivative 1C has been shown to suppress cell viability by inducing cell cycle arrest at the G2/M phase in ovarian cancer cell lines. nih.govnih.gov This effect is often associated with the generation of reactive oxygen species (ROS) and the modulation of various cell cycle regulatory proteins. nih.gov

Similarly, genistein, a soy-derived isoflavone, has been observed to induce G2/M phase arrest in human bladder cancer cells. mdpi.com This action is linked to the downregulation of cyclins A and B1 and the upregulation of the cyclin-dependent kinase (Cdk) inhibitor p21WAF1/CIP1. mdpi.com The ability of a compound to modulate these pathways and induce a halt at the G2/M phase is a significant indicator of its potential cellular efficacy. While direct studies on this compound's effect on cell cycle progression are not extensively documented, its structural similarity to other triterpenoids with known effects on cell cycle regulation suggests that this would be a valuable avenue for future research.

Table 1: Examples of Compounds Inducing G2/M Cell Cycle Arrest

| Compound | Cell Line | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Chalcone Derivative 1C | A2780 and A2780cis (Ovarian Cancer) | Suppressed cell viability, induced G2/M arrest, associated with ROS generation. | nih.govnih.gov |

| Genistein | T24 (Bladder Cancer) | Increased frequency of arrested cells at G2/M phase, downregulated cyclin A and B1, upregulated p21WAF1/CIP1. | mdpi.com |

| Eriodictyol | Lung Cancer Cells | Stimulation of mitochondrial apoptotic cell death and G2/M cell cycle halt, suppression of the mTOR/PI3K/Akt signaling axis. | researchgate.net |

Anti-inflammatory Response Studies

Inhibition of Nitric Oxide (NO) Production in Macrophages

Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological and pathological processes, including inflammation. nih.gov In the immune system, macrophages can be stimulated to produce large amounts of NO by inducible nitric oxide synthase (iNOS). nih.govmdpi.com While NO is important for host defense against pathogens, its overproduction during chronic inflammation can lead to tissue damage and contribute to the pathogenesis of various inflammatory diseases. mdpi.comresearchgate.net Therefore, the inhibition of NO production in activated macrophages is a key target for the development of anti-inflammatory agents. mdpi.com

The anti-inflammatory potential of a compound can be assessed by its ability to suppress NO production in macrophages, typically stimulated with lipopolysaccharide (LPS). nih.gov For example, certain flavones have been shown to inhibit the production of nitrite (B80452) (a stable metabolite of NO) in activated murine peritoneal macrophages. nih.gov Similarly, the norsesterterpene peroxide, epimuqubilin A, isolated from a marine sponge, demonstrated potent inhibitory activity on NO production in LPS-activated murine macrophage RAW 264.7 cells. mdpi.com These findings highlight that the inhibition of NO synthesis is a significant mechanism of anti-inflammatory action. Investigation into the effects of this compound on NO production in macrophages would provide valuable insight into its potential as an anti-inflammatory compound.

Table 2: Inhibition of Nitric Oxide Production by Various Compounds in Macrophages

| Compound/Extract | Macrophage Model | Key Findings | Reference |

|---|---|---|---|

| Flavone and Aminoflavones | Murine Peritoneal Macrophages | Inhibited LPS-induced nitrite production. | nih.gov |

| Epimuqubilin A | RAW 264.7 Cells | Potent inhibition of LPS-induced nitric oxide release with an IC50 value of 7.4 µM. | mdpi.com |

| Fisetin | RAW264.7 Cells | Suppressed the overproduction of nitric oxide with an inhibition rate of 52% at 20 μM. | nih.gov |

| Tetradenia riparia Essential Oil | Macrophages | Reduced LPS-stimulated NO production. | researchgate.net |

Evaluation of Effects on Inflammatory Mediators and Pathways

The inflammatory response is a complex process orchestrated by a variety of inflammatory mediators, including cytokines, chemokines, and prostaglandins. nih.gov Key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a central role in initiating and sustaining inflammation. nih.gov These mediators are produced following the activation of critical signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov The activation of these pathways leads to the transcription of genes encoding for pro-inflammatory proteins. nih.gov

Evaluating the effect of a compound on the levels of these inflammatory mediators and the activity of their underlying signaling pathways is crucial for understanding its anti-inflammatory mechanism. For instance, phytosterols (B1254722) have been shown to alleviate the inflammatory reaction in LPS-induced macrophage models by inhibiting the release of TNF-α and suppressing the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and iNOS. mdpi.com This inhibitory action was linked to the suppression of the extracellular signal-regulated protein kinase (ERK) pathway, a component of the MAPK signaling cascade. mdpi.com Similarly, flavonols such as fisetin, quercetin, and myricetin (B1677590) have demonstrated anti-inflammatory effects by reducing the levels of TNF-α and IL-6 and inhibiting the activation of both NF-κB and MAPK pathways. nih.gov A thorough investigation into the effects of this compound on these pivotal inflammatory mediators and signaling pathways would be essential to fully characterize its anti-inflammatory profile.

Structure Activity Relationship Sar Studies of Bauerenol and Its Analogs

Theoretical Frameworks and Methodologies for SAR Analysis

The investigation of SAR is a cornerstone of medicinal chemistry, aiming to correlate the structural or physicochemical properties of compounds with their biological activities. nih.gov This process allows for the rational design of new molecules with improved efficacy and reduced toxicity. nih.gov For complex natural products like bauerenol, a variety of theoretical frameworks and methodologies are employed to elucidate these relationships.

Quantitative Structure-Activity Relationship (QSAR) analysis is a key computational methodology. QSAR models establish a mathematical relationship between the chemical structure and biological activity of a set of compounds. nih.gov This is achieved by calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors can include parameters like the heat of formation, energies of molecular orbitals (HOMO and LUMO), and the number and location of specific functional groups. researchgate.net By correlating these descriptors with observed biological activity, predictive models can be built to estimate the activity of novel, unsynthesized compounds. nih.gov

Molecular modeling techniques provide a three-dimensional perspective on SAR. Molecular docking , for instance, simulates the interaction between a ligand (like this compound or its analogs) and a biological target, such as an enzyme or receptor. biointerfaceresearch.comnih.gov This allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for activity. biointerfaceresearch.com The insights gained from docking studies can guide the design of derivatives with enhanced binding affinity. nih.gov

Pharmacophore modeling is another important approach that identifies the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. rsc.org A pharmacophore model can then be used as a template to search for new compounds with similar features and potentially similar biological activities. rsc.org

For complex molecules like pentacyclic triterpenoids, 4D-QSAR analysis can be particularly useful. This advanced technique incorporates the conformational flexibility of the ligands and explores multiple possible alignments, leading to more robust and predictive models, especially when the precise geometry of the receptor is unknown. mdpi.com

Identification of Key Structural Motifs for Biological Activity

While comprehensive SAR studies specifically on a wide range of this compound derivatives are not extensively documented in publicly available literature, analysis of the existing data on this compound and its close analogs allows for the identification of key structural motifs likely responsible for its observed biological activities, including anticancer, anti-inflammatory, and antitrypanosomal effects. nih.govajol.infonih.gov

The hydroxyl group at the C-3 position appears to be a critical determinant of this compound's bioactivity. This is evidenced by comparing the activity of this compound with its naturally occurring derivative, this compound acetate (B1210297). In a study on the anti-inflammatory activity of the closely related triterpenoid (B12794562) berenjenol (B1257593), which differs from this compound only in the position of a double bond in the E-ring, the parent compound with a free hydroxyl group at C-3 showed significant activity. nih.gov Its derivative, berenjenol acetate, where the C-3 hydroxyl is esterified, displayed no enhancement of pharmacological properties. nih.gov This suggests that the free hydroxyl group at C-3 in this compound is likely important for its biological effects, possibly by participating in hydrogen bonding with target proteins.

Furthermore, the oxidation of the C-3 hydroxyl group to a carbonyl group (ketone) has been shown to modulate activity. In the case of berenjenol, the 3-oxo derivative exhibited a high degree of activity in an acute inflammation model. nih.gov This indicates that the presence of an oxygen-containing functional group at C-3, whether a hydroxyl or a carbonyl, is important, and modification at this position can fine-tune the biological response.

The following table summarizes the known biological activities of this compound and a closely related derivative, highlighting the influence of the C-3 substituent.

| Compound | Modification | Reported Biological Activity | Key Findings |

|---|---|---|---|

| This compound | C-3 Hydroxyl | Anticancer (HepG2 and Retinoblastoma cells) nih.govajol.info | Induces apoptosis and cell cycle arrest. nih.govajol.info |

| This compound | C-3 Hydroxyl | Anti-inflammatory researchgate.net | Inhibits inflammatory markers (based on studies of closely related triterpenoids). researchgate.net |

| This compound Acetate | C-3 Acetoxy | Antitrypanosomal biointerfaceresearch.com | Active, but with no significant improvement over this compound. biointerfaceresearch.com |

| 3-Oxo-Berenjenol (analog) | C-3 Carbonyl | Anti-inflammatory nih.gov | Showed high activity in an acute inflammation model. nih.gov |

Rational Design of this compound Derivatives for Enhanced Efficacy

The rational design of new therapeutic agents from a natural product lead like this compound involves the systematic modification of its structure to improve potency, selectivity, and pharmacokinetic properties. researchgate.net The insights gained from SAR studies are pivotal in this process, guiding the synthesis of new derivatives with a higher probability of success. researchgate.net

One promising approach for the development of novel compounds from a complex scaffold is Diversity-Oriented Synthesis (DOS) . nih.govnih.gov This strategy aims to create a library of structurally diverse molecules from a common starting material. nih.gov It has been suggested that the structure of this compound can serve as a valuable starting motif for DOS, allowing for the exploration of a wide range of chemical space to identify new bioactive compounds. biointerfaceresearch.comresearchgate.net

Based on the SAR of this compound and other pentacyclic triterpenoids, several strategies for the rational design of this compound derivatives can be proposed:

Modification of the C-3 Hydroxyl Group: Given the importance of the C-3 position, a variety of derivatives could be synthesized. This includes creating a series of esters with varying chain lengths and electronic properties to modulate lipophilicity and steric bulk. Ethers could also be synthesized to explore the impact of a more stable modification at this position. The synthesis of the 3-oxo derivative of this compound would be a logical step to confirm if the enhanced anti-inflammatory activity observed for 3-oxo-berenjenol translates to the this compound scaffold. nih.gov

Introduction of Functional Groups at Other Positions: Many highly active pentacyclic triterpenoids, such as ursolic acid and oleanolic acid, possess a carboxylic acid group at the C-28 position. ajol.info The introduction of a carboxyl group or other polar functionalities at this position in the this compound structure could potentially enhance its biological activity, particularly its anti-inflammatory and anticancer effects.

Modification of the Double Bond: The double bond at C-7 could be subjected to various chemical transformations, such as epoxidation or hydrogenation, to investigate its role in the biological activity of this compound.

Glycosylation: The attachment of sugar moieties to the C-3 hydroxyl group to form glycosides is a common strategy in nature to enhance the water solubility and bioavailability of triterpenoids. Synthesizing a library of this compound glycosides with different sugars could lead to derivatives with improved pharmacokinetic profiles.

The following table presents some potential rationally designed this compound derivatives and their hypothesized enhanced efficacy based on the principles of SAR.

| Parent Compound | Proposed Derivative | Rationale for Design | Potential Enhanced Efficacy |

|---|---|---|---|

| This compound | 3-Oxo-bauerenol | Oxidation of the C-3 hydroxyl to a ketone, based on the activity of 3-oxo-berenjenol. nih.gov | Potentially increased anti-inflammatory activity. |

| This compound | C-28 Carboxylic Acid Derivative | Introduction of a polar group at a position known to be important for activity in other triterpenoids. ajol.info | Possible enhancement of anticancer and anti-inflammatory activities. |

| This compound | C-3 Glycoside Derivatives | Attachment of sugar moieties to improve solubility and bioavailability. | Improved pharmacokinetic properties, potentially leading to better in vivo efficacy. |

| This compound | C-3 Long-chain Ester Derivatives | Systematic variation of the ester group to optimize lipophilicity and cell permeability. | Fine-tuning of potency and selectivity for specific biological targets. |

Advanced Research Directions and Future Perspectives on Bauerenol

Integrated Omics Approaches in Bauerenol Research

Integrated omics, which combines data from various biochemical levels, offers a holistic view of the cellular responses to this compound. By correlating changes in metabolites and proteins, researchers can construct a more complete picture of its biological impact.

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a direct functional readout of the physiological state of a biological system. In the context of this compound research, metabolomics can identify the metabolic pathways that are perturbed by the compound, offering clues to its mechanism of action.

A notable study investigated the effects of this compound acetate (B1210297) on the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. mdpi.com A primary metabolite profiling assay using gas chromatography-mass spectrometry (GC-MS) was conducted to identify and quantify metabolites in parasites treated with this compound acetate. mdpi.com The analysis successfully identified 90 metabolites, revealing significant concentration-dependent changes in several key molecules. mdpi.com

The most consistent and informative alteration was observed in the levels of cholesterol, which significantly increased in parasites exposed to a 5 µM concentration of this compound acetate. mdpi.com This finding suggests that this compound interferes with cholesterol metabolism or a cholesterol-dependent pathway within the parasite. mdpi.com Given that the sterol biosynthetic pathway is a known target for other antitrypanosomal agents, this metabolic shift points towards a potential mechanism of action for this compound. mdpi.com Further metabolomic studies are essential to validate these findings and to explore the broader metabolic consequences of this compound treatment in various biological systems, which could reveal new therapeutic targets and applications.

Table 1: Metabolites with Notable Concentration-Dependent Changes in T. brucei Treated with this compound Acetate

| Metabolite | Observation | Potential Implication |

|---|---|---|

| Cholesterol | Significantly increased levels | Interference with sterol metabolism or a cholesterol-dependent pathway. mdpi.com |

| Stearic Acid | Concentration-dependent changes | Alteration in fatty acid metabolism. mdpi.com |

| Phosphoenolpyruvate | Concentration-dependent changes | Impact on glycolysis or gluconeogenesis. mdpi.com |

| Myristic Acid | Concentration-dependent changes | Alteration in fatty acid metabolism. mdpi.com |

| Arachidic Acid | Concentration-dependent changes | Alteration in fatty acid metabolism. mdpi.com |

| Adenine | Concentration-dependent changes | Disruption of purine (B94841) metabolism. mdpi.com |

Proteomics, the comprehensive analysis of proteins in a biological system, is a powerful tool for identifying the direct molecular targets of a bioactive compound and understanding its downstream effects on cellular pathways. For this compound, proteomic approaches can help to deconstruct its complex biological activities, such as its reported anti-cancer effects.

Research on human hepatocellular carcinoma (HepG2) cells has shown that this compound can induce apoptosis and cell cycle arrest. researchgate.net These effects are associated with changes in the expression levels of several key regulatory proteins. For instance, this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. beilstein-journals.org Furthermore, it influences cell cycle progression by downregulating cyclin D1 and upregulating the cyclin-dependent kinase inhibitor p21 and the tumor suppressor p53. researchgate.net The activity of signaling kinases is also affected, with this compound activating p38 MAPK while inactivating the pro-survival kinases Akt and ERK1/2. researchgate.netbeilstein-journals.org

While these findings are crucial, they are based on targeted analyses of known proteins. A comprehensive, unbiased proteomic study has yet to be performed. Advanced proteomic techniques, such as chemical proteomics, could be employed to identify the direct binding partners of this compound in an unbiased manner. nih.gov This involves using a modified this compound probe to "fish" for its targets in cell lysates, followed by mass spectrometry to identify the captured proteins. chemrxiv.org Such studies would provide a global view of the proteins and pathways modulated by this compound, offering a deeper understanding of its mechanism of action and potentially revealing novel therapeutic targets. nih.gov

Table 2: Proteins with Altered Expression or Activity in HepG2 Cells Treated with this compound

| Protein | Change in Expression/Activity | Associated Cellular Process |

|---|---|---|

| Bax | Upregulation | Apoptosis beilstein-journals.org |

| Bcl-2 | Downregulation | Apoptosis beilstein-journals.org |

| Cyclin D1 | Downregulation | Cell Cycle researchgate.net |

| p21 | Upregulation | Cell Cycle researchgate.net |

| p53 | Upregulation | Cell Cycle, Apoptosis researchgate.net |

| p38 MAPK | Activation | Apoptosis, Cell Signaling beilstein-journals.org |

| Akt | Inactivation | Cell Survival Signaling beilstein-journals.org |

| ERK1/2 | Inactivation | Cell Survival Signaling beilstein-journals.org |

Exploration of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of triterpenoids like this compound is a complex process involving a series of enzymatic reactions that convert simple precursors into intricate polycyclic structures. While the general pathway for triterpenoid (B12794562) biosynthesis from squalene (B77637) is understood, the specific enzymes that catalyze the final cyclization and tailoring steps to produce this compound have not yet been identified. nih.gov The discovery of these novel enzymes and the elucidation of the complete biosynthetic pathway are critical areas for future research.

Advances in genomics and bioinformatics now allow for the identification of candidate genes encoding biosynthetic enzymes in plants known to produce this compound. frontiersin.org Techniques such as genome mining can uncover clusters of genes responsible for the synthesis of specialized metabolites. Once identified, these genes can be expressed in heterologous systems, such as yeast or E. coli, to functionally characterize the encoded enzymes and confirm their role in the this compound pathway. nih.gov Unraveling this pathway would not only provide fundamental knowledge about plant biochemistry but also enable the biotechnological production of this compound and related compounds through metabolic engineering.

Development of Chemoenzymatic Synthetic Strategies

The total synthesis of complex natural products like this compound is a significant challenge for organic chemists. Chemoenzymatic synthesis, which integrates the selectivity of biocatalysts with the power of traditional chemical reactions, offers a promising approach to overcome these difficulties. beilstein-journals.orgnih.gov This strategy can lead to more efficient, stereoselective, and environmentally friendly synthetic routes.

Currently, a complete chemoenzymatic synthesis of this compound has not been reported. However, the success of this approach for other complex terpenoids suggests its potential. nih.gov Future research could focus on identifying or engineering enzymes, such as cytochrome P450 monooxygenases or cyclases, that can perform specific, challenging transformations on synthetic intermediates of this compound. researchgate.net For example, an enzyme could be used to introduce a specific hydroxyl group or to catalyze a key cyclization step with high stereocontrol. The development of such a chemoenzymatic route would not only facilitate access to this compound for further biological studies but also enable the creation of novel analogs with potentially improved properties. beilstein-journals.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and natural product research. nih.gov These in silico methods allow for the prediction of molecular properties, the study of interactions between small molecules and their biological targets, and the rational design of new compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. nih.gov To date, there are no published studies reporting specific molecular docking simulations for this compound with any of its potential protein targets. This represents a significant opportunity for future research.

Once high-probability protein targets are identified through proteomic studies, docking simulations can be performed to model the interaction between this compound and the binding site of each protein. mdpi.com These simulations can provide valuable insights into the specific amino acid residues involved in the interaction and the binding affinity. The results can help to explain the observed biological activity of this compound and guide the design of more potent and selective derivatives. For example, if docking studies reveal a key hydrogen bond interaction, new analogs could be designed to enhance this interaction, potentially leading to improved therapeutic efficacy. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools that predict the physical movements of atoms and molecules over time, providing insights into their interactions at a nanometric scale. While specific MD simulation studies focused exclusively on this compound are not yet prominent in published literature, this area represents a significant future direction for research. The molecular target, or targets, of this compound remain largely unknown. nih.govnih.gov However, its complex pentacyclic triterpenoid structure is considered a "privileged structural scaffold" that is ripe for exploration through structure-based activity optimization studies. nih.govnih.govresearchgate.net

Future research employing MD simulations could be pivotal in several ways:

Target Identification: By simulating the interaction of this compound with various known biological targets, such as enzymes and receptors, researchers can predict binding affinities and modes of interaction. For instance, based on findings that this compound may interfere with cholesterol metabolism in Trypanosoma brucei, MD simulations could model its interaction with key enzymes in the sterol biosynthetic pathway to identify the most likely molecular target. nih.govnih.gov

Mechanism of Action: Simulations can elucidate the dynamic behavior of a this compound-protein complex, revealing conformational changes that are crucial for its biological effect. This can help explain how this compound activates or inhibits its target on a molecular level.

Derivative Design: Once a target is identified and the binding interaction is understood, MD simulations can be used to rationally design and test in silico more potent and selective derivatives of this compound. This approach significantly reduces the time and cost associated with synthesizing and screening new compounds, accelerating the development of molecules with improved drug-like properties. nih.govnih.gov

Given the known effects of this compound on complex signaling pathways, such as the p38MAPK pathway, MD simulations offer a promising avenue to unravel the specific protein-ligand interactions that underpin its therapeutic potential.

Comparative Studies with Other Triterpenoid Compounds

To contextualize the therapeutic potential of this compound, it is valuable to compare its activity with other well-known pentacyclic triterpenoid compounds, such as oleanolic acid and ursolic acid. nih.gov These comparisons are crucial for identifying unique advantages or areas where structural modification might be needed to enhance efficacy.

One area where such a comparison has been made is in antitrypanosomal activity. This compound and its derivative, this compound acetate, have demonstrated activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.govresearchgate.net However, their potency is notably lower than that of established clinical drugs like Suramin. nih.govresearchgate.net Furthermore, their IC₅₀ values are above the <1 µM threshold suggested for promising preclinical drug candidates. nih.govresearchgate.net This highlights that while this compound possesses a valuable structural scaffold for this activity, modification is likely required to improve its potency to a clinically relevant level. nih.gov

In the context of anticancer activity, this compound has been shown to induce apoptosis and cell cycle arrest in hepatocellular carcinoma and retinoblastoma cells. nih.govmdpi.com These mechanisms are shared by many pentacyclic triterpenoids, including ursolic acid and oleanolic acid, which are widely studied for their anticancer effects. nih.govmdpi.comnih.gov While direct, side-by-side potency comparisons across multiple cancer cell lines are scarce in the literature, the existing data on individual compounds suggest that this class of molecules holds broad therapeutic potential. nih.govmdpi.comnih.govnih.gov

Below is a comparative table of the antitrypanosomal activity of this compound and related compounds.

| Compound | Target Organism | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| This compound | Trypanosoma brucei | 2.71 ± 0.96 | nih.gov |

| This compound Acetate | Trypanosoma brucei | 3.09 ± 0.80 | nih.gov |

| Suramin (Clinical Drug) | Trypanosoma brucei | 0.04 ± 0.01 | nih.gov |

| Preclinical Candidate Threshold | Trypanosoma brucei | <1.0 | nih.gov |

Q & A

Q. What experimental models are most suitable for evaluating Bauerenol’s anticancer activity in vitro?

Methodological Answer: Retinoblastoma cell lines (e.g., SO-RB50) and normal human retina cells are commonly used to assess this compound’s selectivity and toxicity. The MTT assay is a gold standard for quantifying cell proliferation inhibition (IC50 calculations), while transwell assays evaluate migration and invasion. Normal cells serve as controls to confirm selective toxicity .

Q. How does this compound induce apoptosis in cancer cells?

Methodological Answer: Apoptosis is quantified via annexin V-FITC/PI staining followed by flow cytometry. Western blotting can validate apoptotic markers (e.g., caspase activation). For instance, 20 µM this compound increased apoptotic SO-RB50 cells from 4% to 19%, confirming dose-dependent effects .

Q. What statistical methods ensure reliability in this compound-related studies?

Methodological Answer: Triplicate experiments with mean ± SD are essential. Student’s t-test compares treated vs. control groups (e.g., p < 0.05 for IC50 values). Software like GraphPad Prism standardizes data visualization and analysis .

Advanced Research Questions

Q. How can conflicting data on this compound’s autophagy induction be resolved?

Methodological Answer: Autophagy is assessed via LC3-II/LC3-I ratio (Western blot) and TEM imaging. Discrepancies may arise from cell type-specific responses or assay sensitivity. Replicating experiments across multiple cell lines and using autophagy inhibitors (e.g., chloroquine) can clarify mechanisms .

Q. What strategies optimize this compound’s concentration range for in vitro studies?

Methodological Answer: Dose-response curves (5–100 µM) identify non-toxic thresholds (e.g., IC50 = 10 µM for SO-RB50 vs. 100 µM for normal cells). Pilot studies using MTT assays guide subsequent functional assays (e.g., migration, apoptosis) to avoid over-/under-dosing .

Q. How does this compound’s cell cycle arrest mechanism vary across cancer types?

Methodological Answer: Flow cytometry with PI staining reveals phase-specific arrest (e.g., G2/M in retinoblastoma). Comparative studies in other cancers (e.g., Hep G2 liver cancer) using identical protocols can highlight tissue-specific effects. Cell cycle regulator proteins (e.g., cyclin B1) should be analyzed via Western blot .

Q. What in vivo models are appropriate for validating this compound’s antitumor efficacy?

Methodological Answer: Xenograft models using immunodeficient mice implanted with SO-RB50 cells are ideal. Parameters include tumor volume measurement, histopathology, and toxicity profiling (e.g., liver/kidney function). Dose translation from in vitro IC50 to in vivo mg/kg requires pharmacokinetic studies .

Methodological Considerations

- Data Contradiction Analysis : Triplicate experiments and meta-analysis of independent studies (e.g., comparing apoptosis rates across cell lines) reduce bias. Statistical power analysis ensures sample adequacy .

- Ethical Compliance : Use primary cell lines with ethical approvals (e.g., ATCC sources). In vivo studies require institutional animal care committee oversight .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.